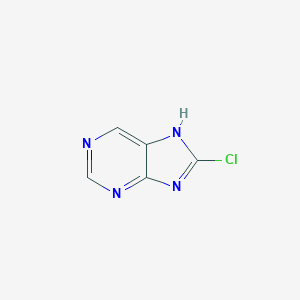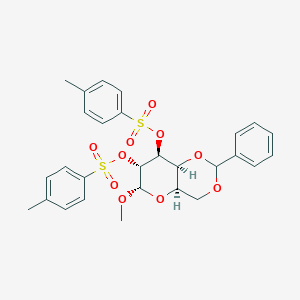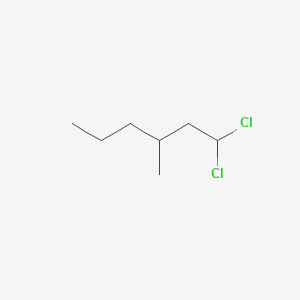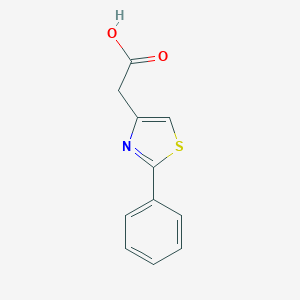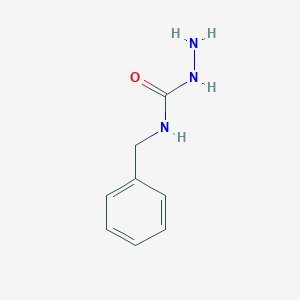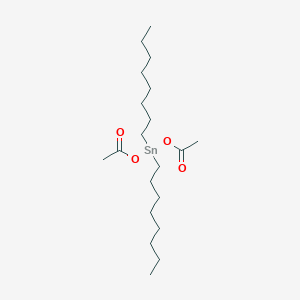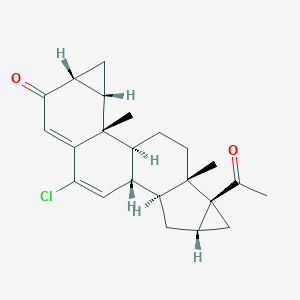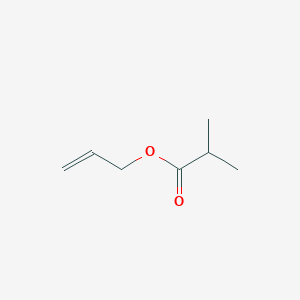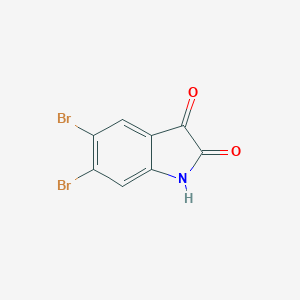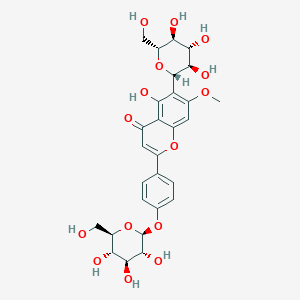
Flavocommelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavocommelin is a natural product that belongs to the class of flavonoids. It is extracted from the roots of the plant, Commelina communis L. Flavocommelin has gained significant attention in recent years due to its broad range of biological activities, which makes it an important compound for various scientific research applications.
Wirkmechanismus
The mechanism of action of Flavocommelin is not fully understood. However, studies have shown that it exerts its biological activities by modulating various cellular signaling pathways. Flavocommelin has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Flavocommelin has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Flavocommelin has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells. Additionally, Flavocommelin has been found to have anti-oxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Flavocommelin in lab experiments is its broad range of biological activities, which makes it an important compound for various scientific research applications. However, one limitation of using Flavocommelin is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Flavocommelin. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another possible direction is to study its mechanism of action in more detail and to identify the cellular signaling pathways that it modulates. Additionally, future research could focus on developing new synthetic methods for Flavocommelin that could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, Flavocommelin is a natural product that has gained significant attention in recent years due to its broad range of biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant activities. Flavocommelin has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease. While there are some limitations to using Flavocommelin in lab experiments, its broad range of biological activities makes it an important compound for various scientific research applications.
Synthesemethoden
Flavocommelin is extracted from the roots of the plant, Commelina communis L. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various chromatographic techniques, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Flavocommelin has been extensively studied for its biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant activities. Flavocommelin has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16049-42-6 |
|---|---|
Produktname |
Flavocommelin |
Molekularformel |
C28H32O15 |
Molekulargewicht |
608.5 g/mol |
IUPAC-Name |
5-hydroxy-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-39-14-7-15-18(22(34)19(14)27-25(37)23(35)20(32)16(8-29)42-27)12(31)6-13(41-15)10-2-4-11(5-3-10)40-28-26(38)24(36)21(33)17(9-30)43-28/h2-7,16-17,20-21,23-30,32-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
QLOUGKRWTZAXFE-JFECCKQBSA-N |
Isomerische SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O |
Synonyme |
flavocommelin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




